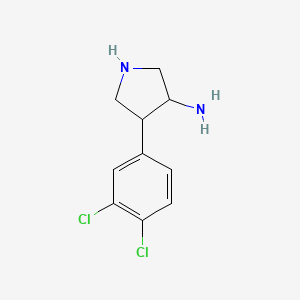

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine

Description

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine is a pyrrolidine-based secondary amine substituted with a 3,4-dichlorophenyl group at the 4-position of the pyrrolidine ring. This compound is structurally notable for its aromatic chlorination pattern and the rigid pyrrolidine scaffold, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C10H12Cl2N2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-2-1-6(3-9(8)12)7-4-14-5-10(7)13/h1-3,7,10,14H,4-5,13H2 |

InChI Key |

MSQLRBJGNJQPQH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3,4-Dichlorophenyl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural and functional distinctions between 4-(3,4-Dichlorophenyl)pyrrolidin-3-amine and related compounds:

| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Pharmacological Notes |

|---|---|---|---|---|

| 4-(3,4-Dichlorophenyl)pyrrolidin-3-amine | Pyrrolidine | 3,4-Dichlorophenyl at C4; amine at C3 | ~231.1 (calculated) | Unknown (structural analog data inferred) |

| BD 1008 | Piperidine | 3,4-Dichlorophenyl-ethyl; pyrrolidinyl-ethyl | 537.2 (dihydrobromide) | σ-receptor ligand |

| BD 1047 | Ethylenediamine | 3,4-Dichlorophenyl-ethyl; dimethylamino-ethyl | 465.1 (dihydrobromide) | σ₁-receptor antagonist |

| Trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine | Tetrahydro-naphthalene | 3,4-Dichlorophenyl; methylamine at C1 | ~306.2 (calculated) | Menopause/cognitive disorder therapy (combined with eszopiclone) |

| (4-Chlorophenyl)(pyridin-3-yl)methylamine | Pyridine hybrid | 4-Chlorophenyl; pyridin-3-yl; methylamine | 232.7 (CAS: 1156267-03-6) | No explicit activity reported |

Key Observations :

- Core Scaffold : The pyrrolidine ring in the target compound contrasts with piperidine (BD 1008), ethylenediamine (BD 1047), and tetrahydro-naphthalene ( compound). These differences influence conformational flexibility and receptor-binding profiles.

- However, the single chlorophenyl group in may reduce steric hindrance or alter selectivity.

- Amine Modifications : The secondary amine in the target compound differs from tertiary amines (e.g., BD 1047) or methylamine derivatives (), which affect solubility and metabolic stability.

Pharmacological and Therapeutic Insights

- σ-Receptor Ligands : BD 1008 and BD 1047 are well-characterized σ-receptor modulators, with BD 1047 showing higher selectivity for σ₁ receptors . The pyrrolidine analog may exhibit similar targeting but with altered potency due to its smaller ring size.

- Therapeutic Combinations: The tetrahydro-naphthalenamine derivative () is combined with eszopiclone (a non-benzodiazepine hypnotic) for menopausal and cognitive disorder treatment, suggesting synergistic CNS effects .

- Pyridine Hybrids : Compounds like prioritize aromatic stacking via pyridine and chlorophenyl groups, which may enhance blood-brain barrier penetration compared to saturated scaffolds .

Physicochemical Properties

- Solubility : The dihydrobromide salts of BD 1008 and BD 1047 enhance water solubility, whereas the free base form of the target compound may require formulation optimization .

- Melting Points : While melting data for the target compound are unavailable, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () exhibit melting points around 104–107°C, suggesting similar thermal stability for pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.